molecular formula C10H15NO2 B3136763 N-Ethyl-2,5-dimethoxyaniline CAS No. 42487-19-4

N-Ethyl-2,5-dimethoxyaniline

Cat. No.: B3136763
CAS No.: 42487-19-4
M. Wt: 181.23 g/mol
InChI Key: MOQAKHHXCJFFGM-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Aromatic Amine Chemistry

N-Ethyl-2,5-dimethoxyaniline belongs to the broad class of organic compounds known as aromatic amines, with aniline being the parent compound. Aromatic amines are characterized by a nitrogen atom directly attached to an aromatic ring. The properties and reactivity of these compounds are heavily influenced by the substituents on both the aromatic ring and the amino group.

In this compound, the two methoxy (B1213986) groups (-OCH3) at positions 2 and 5 are electron-donating groups. They increase the electron density of the benzene (B151609) ring through resonance, which in turn affects its reactivity in electrophilic aromatic substitution reactions. The N-ethyl group, compared to a simple amino group (-NH2), introduces steric hindrance and alters the electronic properties and basicity of the nitrogen atom. vulcanchem.com The ethyl group also increases the compound's lipophilicity compared to its parent compound, 2,5-dimethoxyaniline (B66101). vulcanchem.com The synthesis of this compound can be achieved through methods such as the reductive alkylation of 2,5-dimethoxyaniline using ethanol (B145695) in the presence of a Raney nickel catalyst, a reaction that highlights classic amine chemistry. acs.org

Current State of Research and Emerging Interests concerning this compound

Current research on this compound and its derivatives explores its potential in several specialized areas. It is recognized as a specialty product for proteomics research. scbt.com Furthermore, its structural motifs are relevant in the development of reagents for biochemical assays. For instance, related N-ethyl-dimethoxyaniline structures with sulfonic acid groups are utilized in enzymatic assays, suggesting that this compound could serve as a key building block for similar diagnostic tools. vulcanchem.com

Emerging interests also lie in the field of medicinal chemistry and materials science. Derivatives of substituted anilines are investigated for their biological activities. For example, compounds structurally related to this compound, such as 4-chloro-2,5-dimethoxyaniline (B1194742), are used to develop affinity probes for studying enzyme interactions. nih.gov The core structure is also a precursor in the synthesis of more complex molecules with potential therapeutic applications.

Historical and Contemporary Significance in Organic Synthesis and Materials Science

Historically, the synthesis of N-alkylanilines has been a fundamental pursuit in organic chemistry. A notable method for preparing this compound involves the reaction of 2,5-dimethoxyaniline with ethyl alcohol and a Raney nickel catalyst, achieving a yield of approximately 60%. acs.org This demonstrates its place within established synthetic methodologies for creating secondary aromatic amines.

In contemporary science, this compound is significant as an intermediate in the production of dyes and pigments. google.comgoogle.com The specific substitution pattern on the aniline ring is crucial for determining the color and properties of the final dye molecules. google.com

In materials science, the parent amine, 2,5-dimethoxyaniline, is used to synthesize poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer. researchgate.net These polymers are researched for their unique electronic and optical properties, including electrochromism, where the material changes color in response to an electrical potential. researchgate.net PDMA and its copolymers have been noted for their improved solubility in common organic solvents, which is a significant advantage for processability. researchgate.net Given that this compound is a direct derivative, it represents a potential monomer for creating new polymers with tailored properties, such as enhanced solubility or different electronic characteristics, for applications in advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-11-9-7-8(12-2)5-6-10(9)13-3/h5-7,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQAKHHXCJFFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of N Ethyl 2,5 Dimethoxyaniline and Analogues

Electrophilic Aromatic Substitution Reactions

The reactivity of N-Ethyl-2,5-dimethoxyaniline and its analogues in electrophilic aromatic substitution is governed by the powerful activating and directing effects of the substituents on the benzene (B151609) ring. The interplay between the N-ethylamino group and the two methoxy (B1213986) groups dictates the regiochemical outcome of these reactions.

The N-ethylamino group and the two methoxy groups at the 2- and 5-positions are strong electron-donating groups, which activate the aromatic ring towards electrophilic attack. Both types of groups are ortho- and para-directors. In the case of this compound, the positions ortho and para to the strongly activating N-ethylamino group are C2, C4, and C6. The methoxy groups at C2 and C5 further enhance the electron density of the ring, particularly at the positions ortho and para to them.

The combined directing effects of these groups preferentially activate the C4 and C6 positions for electrophilic substitution. The C2 position is sterically hindered by the adjacent N-ethylamino group and the C2-methoxy group. Similarly, substitution at the C3 position is less favored electronically. In related systems like 3,5-dimethoxyaniline (B133145), electrophilic substitution occurs preferentially at the C4 position, a phenomenon attributed to the formation of an anilinium salt with the acid catalyst, which sterically impedes attack at the C2 position. researchgate.net The presence of electron-donating methoxy groups enhances the electron density on the aromatic ring, making compounds like 4-chloro-N-ethyl-2,5-dimethoxyaniline susceptible to further electrophilic aromatic substitution reactions. smolecule.comvulcanchem.com The regioselectivity can be challenging due to the competing directing effects of the multiple activating groups. smolecule.com

Halogenation and nitration are common electrophilic aromatic substitution reactions studied for aniline (B41778) derivatives. For N-alkylanilines and their analogues, these reactions can yield a variety of products depending on the specific reagents and conditions used.

Halogenation: The halogenation of N-alkylanilines often shows a preference for para-substitution. google.com For instance, the direct chlorination of 2,5-dimethoxyaniline (B66101) can be controlled to produce 4-chloro-2,5-dimethoxyaniline (B1194742). One method involves protecting the amine group via N-acetylation, followed by electrophilic chlorination and subsequent deprotection. Another approach uses halodimethylsulfonium halides, which serve as efficient reagents for the regioselective para-halogenation of activated aromatics like N-alkylanilines. lookchem.com The reaction of N,N-dialkylaniline N-oxides with thionyl halides provides a pathway for selective para-bromination or ortho-chlorination. nih.gov However, the bromination of N-alkylanilines can sometimes lead to inconsistent results, yielding mixtures of products with both nuclear and side-chain bromination. google.com

Nitration: Nitration of the electron-rich dimethoxyaniline ring system is also feasible. For example, the nitration of 2,5-dimethoxy-N,N-diethylaniline is a known reaction step in synthetic pathways. vulcanchem.com Similarly, nitration of 1,4-dimethoxybenzene, a related analogue, introduces nitro groups at the 2- and 5-positions, which can then be reduced to the corresponding amines.

Table 1: Summary of Electrophilic Substitution Reactions on 2,5-Dimethoxyaniline Analogues

Reaction TypeSubstrateReagent(s)Major Product(s)Reference(s)
Chlorination 2,5-DimethoxyanilineCl₂ or SO₂Cl₂ (with N-acetylation/deprotection)4-Chloro-2,5-dimethoxyaniline
Bromination N,N-DialkylanilinesThionyl Bromide (via N-oxide)para-Bromo-N,N-dialkylanilines nih.gov
Nitration 2,5-Dimethoxy-N,N-diethylanilineNitrating agentNitro-substituted derivative vulcanchem.com
Alkylation 3,5-DimethoxyanilineAldehyde, Triethylsilane, Trifluoroacetic acidpara-Alkyl-3,5-dimethoxyanilines researchgate.net

Oxidation and Redox Chemistry

The electron-rich nature of this compound and its analogues makes them susceptible to oxidation. The redox chemistry of these compounds is central to their application in analytical systems and leads to the formation of various oxidized species, including quinone derivatives.

N-alkylaniline derivatives are utilized in various analytical methods that rely on oxidative coupling reactions. A notable application is in the enzymatic photometric determination of hydrogen peroxide. dojindo.comdojindo.co.jp In these systems, a substance like N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline acts as a hydrogen donor. In the presence of peroxidase, it undergoes oxidative coupling with another reagent (e.g., 4-aminoantipyrine) to produce a colored dye. The intensity of the color is proportional to the concentration of hydrogen peroxide.

More broadly, the oxidative coupling of secondary N-alkylanilines can be used to form N-N bonds, leading to the synthesis of hydrazines and azoxyarenes. acs.orgrsc.org These reactions can be catalyzed by various systems, including copper complexes with air as the oxidant or electrochemical methods. rsc.org The ability to form such coupled products highlights the reactivity of the N-H bond in these aniline derivatives under oxidative conditions.

Oxidation of 2,5-dimethoxyaniline analogues can lead to the formation of quinone-imine or benzoquinone structures. The oxidation of the hydroquinone (B1673460) ether system, often coupled with the lability of the methoxy groups, facilitates this transformation. For example, 2,6-dimethoxyaniline (B1294893) can be oxidized by agents like hydrogen peroxide to yield quinone derivatives.

A highly effective method for this transformation is oxidative demethylation. Treatment of hydroquinone dimethyl ethers with cerium(IV) ammonium (B1175870) nitrate (B79036) selectively cleaves the methyl ethers and oxidizes the ring to the corresponding benzoquinone in good yields, even in the presence of other sensitive functional groups like double or triple bonds. rsc.org Under alkaline conditions, benzoquinones can undergo further hydroxylation. nih.gov The oxidation process is fundamental to the function of these molecules in biological systems and in the synthesis of complex heterocyclic structures. researchgate.netias.ac.in

Polymerization Reactions of 2,5-Dimethoxyaniline Monomers and Analogues

While this compound itself is not commonly polymerized, its parent monomer, 2,5-dimethoxyaniline (DMA), is extensively studied for its ability to form a conducting polymer, poly(2,5-dimethoxyaniline) (PDMA). The principles of its polymerization are applicable to substituted aniline analogues. The polymerization proceeds through an oxidative mechanism, which can be initiated either chemically or electrochemically. researchgate.netscielo.brresearchgate.netscielo.brias.ac.in

The mechanism of electrochemical polymerization involves three main steps:

Initiation: Anionic oxidation of the DMA monomer on the electrode surface forms cation radicals. scielo.brresearchgate.net

Propagation: These cation radicals couple, followed by the elimination of protons and rearomatization, to form dimers and oligomers. The chain grows by the subsequent coupling of oligomer radical cations with monomer radical cations. scielo.br

Termination: The process results in a polymer film deposited on the electrode surface, which is doped by counter-anions from the acid electrolyte. scielo.br

Chemical oxidative polymerization follows a similar pathway, using chemical oxidants like ammonium persulfate (APS) or ferric chloride (FeCl₃) to generate the initial radical cations. researchgate.netresearchgate.netias.ac.in The properties of the resulting PDMA are highly dependent on the synthesis conditions. scielo.br

The structure of PDMA consists of both reduced benzenoid and oxidized quinoid ring units. researchgate.net This mixed-valence structure is responsible for the polymer's interesting electronic and optical properties, such as its conductivity and electrochromism. PDMA films exhibit reversible color changes, typically from yellow in the fully reduced state to green or blue in the oxidized state, making them potential materials for electrochromic devices. scielo.brresearchgate.net

Table 2: Polymerization of 2,5-Dimethoxyaniline (DMA)

Polymerization MethodOxidant/ConditionsKey FindingsReference(s)
Chemical Oxidative Ammonium Persulfate (APS), Ferric Chloride (FeCl₃)Produces soluble polymer; properties controlled by oxidant ratio. researchgate.netresearchgate.netias.ac.in
Electrochemical Potentiostatic or cyclic voltammetry in acid (e.g., oxalic, HCl)Forms adherent films on electrodes; mechanism involves radical cation coupling. scielo.brscielo.brresearchgate.net
Enzymatic Horseradish Peroxidase (HRP) with a template (e.g., PSS)Allows polymerization of monomers that are difficult to polymerize chemically; promotes ordered para-linked reactions. researchgate.net

Oxidative Polymerization Mechanisms

Oxidative polymerization is a primary method for synthesizing polymers from aniline and its derivatives. This process involves the use of an oxidizing agent to initiate the formation of radical cations from the monomer units, which then propagate to form polymer chains. The resulting polymers, such as poly(this compound), are often conducting materials with a range of potential applications.

The choice of oxidant and doping agent is crucial in the oxidative polymerization of aniline derivatives, as it significantly impacts the properties of the resulting polymer. rsc.org Common oxidizing agents include ammonium persulfate (APS), ferric chloride (FeCl₃), and potassium dichromate. rsc.orgresearchgate.net These agents facilitate the removal of electrons from the aniline monomer, initiating the polymerization process. openaccessjournals.com The reaction is typically carried out in an acidic medium, which serves as a doping agent, protonating the polymer backbone and enhancing its conductivity. rsc.org

For instance, the polymerization of 2,5-dimethoxyaniline has been achieved using a binary oxidant system of ferric chloride and ammonium persulfate. researchgate.net The ratio of these oxidants can be varied to control the molecular ordering within the resulting poly(2,5-dimethoxyaniline) (PDMA). researchgate.net The acidic environment not only facilitates the polymerization but also influences the final properties of the polymer, as the counter-ion from the acid gets incorporated into the polymer structure. rsc.org However, the loss of this doping agent at elevated temperatures can lead to a decrease in electrical conductivity. rsc.org

The nature of substituents on the aniline ring also plays a critical role. Electron-donating groups, such as the ethyl and methoxy groups in this compound, can decrease the oxidation potential of the monomer, making it more susceptible to polymerization. rsc.org

Table 1: Common Oxidants in Aniline Polymerization

Oxidant Typical Reaction Conditions
Ammonium Persulfate (APS) Aqueous acid medium (e.g., HCl), often at low temperatures (0-5°C) ias.ac.in
Ferric Chloride (FeCl₃) Can be used alone or in combination with other oxidants researchgate.net
Potassium Dichromate Used in acidic solutions to trigger polymerization rsc.org

To gain better control over the structure and morphology of the resulting polymers, template-assisted polymerization methods have been developed. nih.gov These techniques utilize a template, which can be a molecule, a supramolecular assembly, or a solid surface, to guide the polymerization process and influence the final architecture of the polymer. nih.gov This approach can lead to the formation of well-defined nanostructures such as nanotubes, nanofibers, and nanorods. researchgate.net

For example, template-assisted admicellar polymerization (TAAP) employs a surfactant layer on a surface to concentrate the monomer before polymerization, leading to the formation of specific nanostructures. acs.org The use of templates like poly(styrenesulfonate) (PSS) has been shown to be effective in the synthesis of highly crystalline poly(2,5-dimethoxyaniline) nanoplates. researchgate.net The template can suppress undesirable side reactions and promote the formation of the desired polymer structure, such as the conducting emeraldine (B8112657) salt form of polyaniline. nih.gov In some cases, solid-state oxidants like manganese dioxide (MnO₂) nanotubes can act as both the oxidant and the template, leading to the formation of polymer nanotubes. researchgate.net

Enzymatic synthesis using oxidoreductases like laccases and peroxidases, often in the presence of a template, offers a more environmentally friendly alternative to chemical oxidation. nih.govbohrium.com This biocatalytic approach can also be used to produce structured polymers. nih.gov

Electrochemical Polymerization Studies

Electrochemical polymerization is another powerful technique for synthesizing conducting polymers from aniline derivatives. rsc.org This method involves the application of an electrical potential to an electrode immersed in a solution containing the monomer. The monomer is oxidized at the electrode surface, initiating polymerization and leading to the deposition of a polymer film on the electrode. scielo.br

Studies on the electrochemical polymerization of 2,5-dimethoxyaniline (DMA) have shown that a polymer film (PDMA) can be deposited on an indium tin oxide (ITO) coated glass electrode. scielo.br The properties of the resulting polymer film, such as its electroactivity and color-changing (electrochromic) behavior, can be influenced by the polymerization conditions, including the applied potential and the type of acid electrolyte used. scielo.brscielo.br For instance, PDMA films can exhibit reversible color changes from yellow in the fully reduced state to blue in the fully oxidized state. scielo.br

The presence of substituents on the aniline ring significantly affects the electrochemical process. Electron-donating groups like alkoxy substituents can lower the oxidation potential, facilitating polymerization. rsc.org The electrochemical polymerization of N-ethyl substituted anilines has also been reported to yield polymers with improved properties. researchgate.net

Table 2: Electrochemical Polymerization of 2,5-dimethoxyaniline (PDMA)

Parameter Observation
Monomer 2,5-dimethoxyaniline (DMA) scielo.br
Electrode Indium Tin Oxide (ITO) coated glass scielo.br
Electrolyte Oxalic acid, HCl, H₂SO₄ scielo.brscielo.br
Polymer Film Poly(2,5-dimethoxyaniline) (PDMA) scielo.br

| Properties | Electrochromic (yellow to blue color change), reversible redox behavior scielo.br |

Coupling Reactions for Derivative Synthesis (e.g., Diazotization-Coupling)

This compound can serve as a precursor for the synthesis of various derivatives through coupling reactions. A prominent example is the diazotization-coupling reaction, which is widely used to produce azo dyes. researchgate.net This two-step process first involves the conversion of a primary aromatic amine into a diazonium salt through a reaction with nitrous acid (diazotization). researchgate.net This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as another aniline derivative or a phenol (B47542), to form an azo compound. researchgate.net

For instance, 2,5-dimethoxyaniline can be diazotized and then coupled with other aromatic compounds to synthesize complex azo dyes. A specific application involves using 2,5-dimethoxyaniline as a coupling agent for the spectrophotometric determination of other compounds like sulfamethoxazole (B1682508) after its diazotization. researchgate.net The reaction between the diazotized sulfamethoxazole and 2,5-dimethoxyaniline forms a stable orange-yellow azo dye. researchgate.net

The general mechanism involves the attack of the electron-rich coupling component on the diazonium salt, typically at the para position to the activating group to minimize steric hindrance. researchgate.net

Mechanistic Principles of Molecular Interactions (Chemical interaction, not biological effect)

The chemical behavior and properties of this compound and its derivatives are governed by various non-covalent molecular interactions. These interactions are fundamental to understanding their self-assembly behavior and how they interact with other molecules.

In smaller molecules derived from this compound, the N-H group of the aniline can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The aminoethyl group in related compounds can also participate in hydrogen bonding. These interactions are critical in determining the crystal structure and can influence the binding of these molecules to specific receptors or surfaces. conicet.gov.ar The ability to form specific hydrogen bonds is a key principle in molecular recognition and the design of molecules with targeted affinities. conicet.gov.ar

Non-Covalent Interactions in Chemical Systems

Non-covalent interactions play a crucial role in the structure, stability, and reactivity of chemical systems involving this compound and its analogues. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern molecular recognition, crystal packing, and the formation of supramolecular assemblies.

Hydrogen Bonding

Hydrogen bonding is a key intermolecular force observed in systems containing this compound and related compounds. The presence of the amine (N-H) group and the methoxy (C-O-C) groups provides sites for both hydrogen bond donors and acceptors.

In the solid state, molecules containing amine functionalities often form hydrogen-bonded networks. For instance, in the crystal structure of related compounds, molecules can be linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov These interactions significantly influence the crystal packing and thermal stability of the materials. ias.ac.in The strength of a hydrogen bond is dependent on the electronegativity of the atoms involved. For example, an O—H⋯N bond is generally considered stronger than an N—H⋯N bond. nih.gov

In polymers derived from 2,5-dimethoxyaniline, such as poly(2,5-dimethoxyaniline) (PDMA), hydrogen bonding between the polymer chains is evident. ias.ac.in These interactions contribute to the thermal stability of the polymer. ias.ac.in The N-H bond stretching in the FTIR spectra of PDMA provides evidence for hydrogen bonding. mdpi.com Furthermore, in composites of PDMA with other polymers like poly(vinyl sulfonic acid) (PVS), intermolecular interactions between the sulfonate groups of PVS and the protonated amine nitrogen atoms in PDMA are observed. mdpi.com The electron-donating nature of the two methoxy groups on the phenyl ring facilitates these interactions. mdpi.com

π-π Stacking Interactions

Aromatic rings, such as the dimethoxy-substituted phenyl ring in this compound, can participate in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. wikipedia.org While sandwich-type stacking can be repulsive, staggered (parallel displaced) or T-shaped (perpendicular) orientations are generally attractive. wikipedia.org

In the crystal packing of various coordination compounds and organic molecules, π-π stacking is a significant organizing force, often working in conjunction with hydrogen bonding to create one-, two-, or three-dimensional supramolecular architectures. nih.gov For example, offset π–π stacking interactions between benzene rings, with centroid-to-centroid distances around 3.88 Å, contribute to the stabilization of crystal packing. nih.gov

For derivatives of 2,5-dimethoxyaniline, such as those incorporated into larger molecular systems, π-π stacking can influence their chemical and physical properties. In donor-acceptor systems involving 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives, the formation of excimers and aggregation has been demonstrated, which is influenced by π-π stacking. researchgate.net These interactions are crucial in controlling the stereoselectivity of certain organic reactions. mdpi.com

Detailed Research Findings

Research on analogues and related structures provides insight into the non-covalent interactions that are likely to be important for this compound.

A study on N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide revealed its crystal structure and non-covalent interactions. tandfonline.com While this compound has a sulfonamide group instead of an ethyl group on the nitrogen, the fundamental interactions involving the 2,5-dimethoxyphenyl moiety are relevant.

In another example, the crystal structure of 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione, an analogue with a different substitution pattern on the aniline, shows the role of hydrogen bonding in its solid-state structure. researchgate.net

The following table summarizes key non-covalent interactions observed in systems containing analogues of this compound.

Interaction TypeInteracting GroupsConsequenceReference
Hydrogen BondingN-H (donor) and O=C (acceptor)Formation of inversion dimers in crystals nih.gov
Hydrogen BondingN-H groups in polymer chainsEnhanced thermal stability of polymers ias.ac.in
Hydrogen BondingSulfonate groups and protonated amine nitrogensFormation of interconnected polymer networks mdpi.com
π-π StackingAromatic ringsStabilization of crystal packing nih.govnih.gov
π-π StackingDonor-acceptor systemsFormation of excimers and aggregates researchgate.net

These examples from related molecules underscore the importance of a detailed analysis of non-covalent interactions to understand the chemical behavior of this compound in various chemical environments. The interplay of hydrogen bonding and π-π stacking is a determining factor in the supramolecular chemistry of these and related compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Ethyl-2,5-dimethoxyaniline by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of this compound is used to identify the number of different types of protons and their neighboring environments. The ethyl group protons would present as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling. The aromatic protons would appear as distinct signals in the downfield region of the spectrum, with their multiplicity and coupling constants providing information on their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) groups would each exhibit a sharp singlet.

Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The spectrum would show distinct signals for the two carbons of the ethyl group, the aromatic carbons, and the carbons of the two methoxy groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Due to the lack of publicly available experimental spectra for this compound, the following tables represent predicted chemical shifts based on established principles and data from analogous structures.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H6.1-6.8m2-9
-NH-~3.5br s-
-O-CH₃3.7-3.9s-
-CH₂-3.1-3.3q~7
-CH₃1.2-1.4t~7

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C (C-O)140-160
Aromatic C (C-N)135-150
Aromatic C-H95-120
-O-CH₃55-60
-CH₂-35-45
-CH₃14-16

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A prominent feature would be the N-H stretching vibration of the secondary amine. The C-N stretching vibration would also be observable. The presence of the aromatic ring would be confirmed by C-H and C=C stretching vibrations. The methoxy groups would show strong C-O stretching bands. The aliphatic C-H stretching and bending vibrations of the ethyl group would also be present.

Raman spectroscopy, being complementary to IR, would also be used to identify these functional groups, with aromatic ring vibrations often producing strong Raman signals. The combination of IR and Raman spectra provides a comprehensive "molecular fingerprint" that is unique to this compound.

Predicted IR and Raman Vibrational Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-HStretch3300-3500Medium
Aromatic C-HStretch3000-3100Medium
Aliphatic C-HStretch2850-2960Medium-Strong
C=CAromatic Stretch1450-1600Medium-Strong
C-NStretch1250-1360Medium
C-OAsymmetric Stretch1200-1275Strong
C-OSymmetric Stretch1000-1075Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₀H₁₅NO₂), the expected exact mass would be calculated and compared to the experimental value. Analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure, with characteristic losses of ethyl and methoxy groups being anticipated.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is a pivotal technique for investigating the atomic and molecular structure of materials. In the context of polyaniline derivatives, XRD is employed to determine the degree of crystallinity, crystal structure, and the nature of intermolecular arrangements, which are crucial for understanding their physical and electronic properties.

Determination of Crystal Structure and Intermolecular Interactions

While specific crystallographic data for this compound is not extensively documented in the provided research, studies on analogous compounds offer significant insights. For instance, single-crystal X-ray diffraction has been successfully used to characterize various arylamine derivatives, revealing detailed information about bond lengths, bond angles, and intermolecular forces like hydrogen bonding. beilstein-journals.orgbeilstein-journals.org In one study, diaryl selenides derived from arylamines were structurally characterized, showing C–Se–C bond angles around 99.01° and the presence of both inter- and intramolecular hydrogen bonding. beilstein-journals.org Such interactions play a critical role in the packing of molecules in the crystal lattice. beilstein-journals.org

The crystal structure of related compounds, such as salicylamide (B354443) derivatives synthesized from 2,5-dimethoxyaniline (B66101), has been determined using powder X-ray diffraction. google.com These analyses identify characteristic diffraction peaks at specific 2θ angles, which act as a fingerprint for a particular crystalline form. google.com For example, a specific crystalline form of a salicylamide derivative exhibited distinct peaks at 2θ angles of approximately 9.4°, 14.4°, and 18.9°. google.com

Analysis of Polymer Crystallinity and Nanostructure

For polymeric derivatives, such as poly(2,5-dimethoxyaniline) (PDMA), XRD analysis indicates a semi-crystalline nature. researchgate.netresearchgate.net The degree of crystallinity and the structural ordering in PDMA are significantly influenced by the synthesis conditions, such as the type and ratio of oxidizing agents used. researchgate.netresearchgate.net Studies have shown that the crystallinity of PDMA can be enhanced by controlling these parameters, which is visible in the XRD patterns. researchgate.net

Research on various substituted polyanilines demonstrates that the presence of different functional groups on the aromatic ring alters the crystal symmetry, space group, and unit cell dimensions. researchgate.net For instance, the degree of crystallinity varies significantly between polyaniline (PANI), poly(m-aminophenol) (PMAP), and poly(m-nitroaniline) (PMNA). researchgate.net Highly crystalline PDMA nanoplates have been synthesized using organic sulfonic acids as dopants, which act as templates promoting a more ordered, para-linked polymerization. researchgate.netresearchgate.net The resulting polymers are highly planar and conjugated, with well-developed polaronic features confirmed by XRD data. researchgate.netias.ac.in

Table 1: Representative XRD Peak Positions for Polyaniline Derivatives This table is interactive. Click on headers to sort.

Polymer/Derivative Dopant/Condition Characteristic 2θ Peaks Reference
Salicylamide Derivative Crystalline Form 9.4°, 14.4°, 18.9°, 23.9°, 26.8°, 31.7° google.com
Poly(o-anisidine) HCl, HNO₃, H₂SO₄, H₃PO₄ Peak positions vary with dopant acid researchgate.net
Polyaniline (PANI) Stoichiometric Oxidant High crystallinity (~95-98%) researchgate.net
Poly(2,5-dimethoxyaniline) Binary Oxidant (FeCl₃:APS) Crystallinity varies with oxidant ratio researchgate.net

Electron Microscopy (SEM, TEM, AFM) for Morphological Characterization

Electron microscopy techniques are indispensable for visualizing the surface and internal structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide detailed information on the morphology of polymer films, architectures, and nanomaterials.

Imaging of Polymer Architectures and Nanomaterials

The morphology of polyaniline derivatives is highly dependent on the monomer structure and the synthesis or processing conditions. digitellinc.comrsc.org SEM studies on various polyaniline derivatives reveal that changing the substituent on the aniline (B41778) monomer can alter the polymer's surface morphology from a heterogeneous, hierarchical structure to a more uniform, spherical one. rsc.org

For poly(2,5-dimethoxyaniline) (PDMA), SEM and other microscopy techniques have been used to characterize its morphology when synthesized under different conditions. Uniform, strongly adherent dark green PDMA coatings have been grown on substrates via electrochemical polymerization. researchgate.net The morphology of PDMA is also influenced by the dopants used; for example, the use of certain organic sulfonic acids can lead to the formation of PDMA nanoplates with a layered aggregation structure. researchgate.net The surface of these films can exhibit distinct amorphous and crystalline regions. researchgate.net

AFM has been used to study the surface of polymer films, revealing details about morphology that are crucial for applications like sensors. digitellinc.comlettersonmaterials.comlettersonmaterials.com In-situ AFM has even been used to visualize the anchoring of nanocrystals onto nanocomposite surfaces at a liquid-liquid interface, confirming their stability and lack of mobility. nih.gov

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated polymers. It provides information about electronic transitions, the extent of conjugation, and the presence of different oxidation states or charge carriers like polarons and bipolarons.

Study of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectra of poly(2,5-dimethoxyaniline) (PDMA) and its copolymers typically show two main absorption bands. ias.ac.in The first band, appearing in the range of 286–336 nm, is attributed to the π–π* transition within the benzenoid rings of the polymer backbone. ias.ac.inijpbs.com The second band, observed at longer wavelengths (e.g., 556–627 nm), is associated with the exciton (B1674681) absorption of the quinoid rings, which is a characteristic feature of the emeraldine (B8112657) base form of polyaniline. ias.ac.in

The positions and intensities of these absorption bands are sensitive to the level of doping and the chemical environment. In HCl-doped polymers, the π–π* absorption is seen at 286–336 nm, while an exciton transition appears at 557–597 nm. ias.ac.in The presence of well-developed polaronic features in the spectra confirms the conjugated nature of these polymers. researchgate.netias.ac.in For nanocomposites, embedding materials like Fe₂O₃ into the polymer chains can cause a red shift in the π–π* transition and a broadening of n-π* transition bands, indicating interaction between the polymer and the nanoparticles. ijpbs.com The solvent can also influence the spectra; for instance, the intensity of the polaron peak in PDMA has been shown to vary with the concentration of ethanol (B145695) in the solution. researchgate.net

Table 2: UV-Visible Absorption Bands for Poly(2,5-dimethoxyaniline) and Related Composites This table is interactive. Click on headers to sort.

Polymer System Solvent/Condition Absorption Band 1 (π–π* transition) Absorption Band 2 (Exciton/Polaron) Reference
Poly(2,5-dimethoxyaniline) - ~336 nm ~627 nm ias.ac.in
Poly(aniline-Co-2,5-dimethoxyaniline) HCl-doped 286–336 nm 557–597 nm ias.ac.in
Poly(OCA-co-OMA)/Fe₂O₃ DMSO ~208 nm ~551 nm ijpbs.com
Poly(2,5-dimethoxyaniline) Varied Ethanol % Varies with solvent composition Varies with solvent composition researchgate.net

Application in Spectrophotometric Detection Systems

This compound and its derivatives are utilized as chromogenic reagents in various spectrophotometric detection systems. A prominent derivative, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), functions as a water-soluble hydrogen donor for the enzymatic photometric determination of hydrogen peroxide. jst.go.jpdojindo.co.jp In the presence of peroxidase, DAOS undergoes an oxidative condensation reaction with a coupling agent, typically 4-aminoantipyrine (B1666024) (4-AP), to form a stable, colored dye. sci-hub.se The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide, allowing for its quantification.

This reaction mechanism forms the basis for numerous enzymatic assays. For instance, it is employed in the quantification of phospholipids, where enzymes like phospholipase D and choline (B1196258) oxidase are used to produce hydrogen peroxide stoichiometrically from the target analyte. sci-hub.se The subsequent reaction with DAOS and 4-AP yields a colored product that can be measured. sci-hub.se Similarly, this system has been adapted for the flow-injection determination of copper(II), which catalyzes the oxidative coupling reaction. jsac.jp

The choice of a coupling agent is critical, and related aniline derivatives have been investigated for similar applications. Studies on sulfamethoxazole (B1682508) determination have utilized 2,5-dimethoxyaniline as a new coupling reagent, which, after diazotization, forms a stable orange-yellow azo dye with a maximum absorption at 475 nm. researchgate.net This demonstrates the versatility of the dimethoxyaniline structure in forming chromophores for spectrophotometric analysis. The reaction involving the DAOS derivative typically produces a purple or blue quinoneimine dye with a high molar absorptivity, ensuring high sensitivity in analytical methods.

The table below summarizes the key characteristics of a spectrophotometric method using a derivative of this compound for the determination of specific analytes.

AnalyteReagent SystemWavelength (λmax)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Sulfamethoxazole2,5-Dimethoxyaniline (as coupling agent)475 nm5.11 x 10⁴
Reduced Nitrazepam2,5-Dimethoxyaniline (as chromogenic reagent)500 nm3.8 x 10⁴
Reduced Clonazepam2,5-Dimethoxyaniline (as chromogenic reagent)502 nm3.39 x 10⁴

Table compiled from data in references. researchgate.netumlub.pl

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound and its parent compound, 2,5-dimethoxyaniline (DMA), has been extensively studied, primarily in the context of conducting polymers. Poly(2,5-dimethoxyaniline) (PDMA), synthesized via electrochemical polymerization of the DMA monomer, exhibits rich redox activity that can be characterized using cyclic voltammetry (CV). researchgate.netscielo.br The electron-donating methoxy groups enhance the redox activity of the aniline structure. vulcanchem.com

Cyclic voltammograms of PDMA films typically show two distinct sets of redox peaks, corresponding to the reversible transitions between its three main oxidation states: the fully reduced leucoemeraldine (yellow), the intermediate semioxidized emeraldine (polaronic form), and the fully oxidized pernigraniline (blue). scielo.brresearchgate.netscielo.br These transitions are fundamental to the electrochromic and conductive properties of the polymer.

Investigation of Redox Potentials and Electron Transfer Processes

Cyclic voltammetry is the primary technique for investigating the redox potentials and electron transfer kinetics of these compounds. For PDMA films, the first redox transition (leucoemeraldine to emeraldine) and the second transition (emeraldine to pernigraniline) occur at specific potentials, which can be influenced by the electrolyte and pH. scielo.brresearchgate.net For example, in one study, these transformation peaks were located at 0.19 V and 0.51 V, respectively. researchgate.net

Beyond the polymer, the electrochemical properties of the products formed in spectrophotometric assays have also been analyzed. In an enzymatic assay for phospholipids, the condensation product of the this compound derivative (DAOS) and 4-aminoantipyrine was studied using cyclic voltammetry with a graphite (B72142) electrode. sci-hub.se The analysis of the cyclic voltammograms at different scan rates revealed that the electrochemical reaction is a diffusion-controlled process. sci-hub.se From the separation between the cathodic and anodic peak potentials (ΔEp), the standard rate constant for electron transfer (k_app_) was calculated. sci-hub.se

The key electrochemical parameters for the condensation product are detailed in the table below.

ParameterValueElectrodeMethod
Signal Estimation Potential+0.7 V vs. Ag/AgClGraphiteCyclic Voltammetry
Electron Transfer Rate Constant (k_app)0.0134 cm·s⁻¹GraphiteCyclic Voltammetry

Table compiled from data in reference. sci-hub.se

These studies demonstrate that cyclic voltammetry is a powerful tool for elucidating the electron transfer mechanisms and redox behavior of this compound and its derivatives, both in polymeric forms and as products of analytical reactions.

Design and Synthesis of N Ethyl 2,5 Dimethoxyaniline Derivatives and Analogues

Structural Modifications and Diversification

The chemical reactivity of the N-ethyl-2,5-dimethoxyaniline core, particularly the aromatic ring and the secondary amine, allows for extensive structural modifications. These modifications are instrumental in creating a diverse library of compounds with tailored properties.

The introduction of halogen atoms, such as chlorine, onto the aromatic ring of the 2,5-dimethoxyaniline (B66101) scaffold is a critical step in the synthesis of many important intermediates, particularly for dyes and pigments. The synthesis of 4-chloro-N-ethyl-2,5-dimethoxyaniline typically involves the initial preparation of 4-chloro-2,5-dimethoxyaniline (B1194742), which can then be N-ethylated.

Several methods exist for the synthesis of the key intermediate, 4-chloro-2,5-dimethoxyaniline. The predominant industrial method involves the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene. google.com This process is conducted in the liquid phase using hydrogen gas at elevated temperatures (80–110°C) and pressures (5–50 atm). google.comgoogle.com A modified platinum-on-carbon catalyst is often employed in an aromatic solvent like xylene. google.com To optimize the reaction, buffer substances are added to maintain an alkaline pH (8-10), and co-catalysts such as aliphatic or cyclic amines may be used to enhance reaction kinetics. This method is advantageous for its high yield (>90%) and purity (>99%).

Alternative synthetic routes include the direct chlorination of 2,5-dimethoxyaniline using reagents like copper(II) chloride (CuCl₂) or sulfuryl chloride (SO₂Cl₂). However, these methods can present challenges with selectivity and the potential for over-chlorination. Another approach involves reducing 2,5-dimethoxy-4-chloro-nitrobenzene with zinc powder in an ethanol-water mixture, which can achieve yields of over 91%. researchgate.net

Synthesis Methods for 4-chloro-2,5-dimethoxyaniline
MethodStarting MaterialKey Reagents/CatalystsTypical ConditionsReported YieldReference
Catalytic Hydrogenation4-chloro-2,5-dimethoxy-1-nitrobenzeneH₂, Platinum-on-carbon80–110°C, 5–50 atm, Xylene>90% google.com
Direct Chlorination2,5-dimethoxyanilineCuCl₂ or SO₂Cl₂Controlled temperatureVariable
Zinc Reduction2,5-dimethoxy-4-chloro-nitrobenzeneZinc powder, NH₄Cl, Acetic acidEthanol (B145695)/Water mixture91.45% researchgate.net

The incorporation of sulfonic acid groups into aniline (B41778) derivatives significantly alters their properties, most notably by increasing water solubility. cymitquimica.com An important example is N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, an N-alkyl-N-sulfopropylaniline derivative used in diagnostic and biochemical tests. chemicalbook.comchemdad.com This compound is valued in the pharmaceutical and chemical industries for its role as a surfactant and stabilizing agent. chemimpex.com Its structure enables it to enhance the solubility and bioavailability of active ingredients in drug formulations and improve the stability of emulsions and dispersions in cosmetics and personal care products. chemimpex.com

Another related sulfonated derivative is 2,5-Dimethoxyaniline-4-Sulfoanilide. cymitquimica.com In this molecule, a sulfonamide functional group is attached to the 4-position of the 2,5-dimethoxyaniline ring. cymitquimica.com The presence of the sulfonamide group enhances water solubility and imparts acidic characteristics, making the compound useful in dye chemistry and as an intermediate in further organic synthesis. cymitquimica.com

The primary or secondary amine functionality of aniline derivatives is readily converted into an imine (or azomethine) group through a condensation reaction with an aldehyde or ketone. orientjchem.orgnih.gov The resulting compounds are known as Schiff bases. orientjchem.org This reaction is a cornerstone for creating diverse molecular architectures. For instance, (Z)-2-(1-(2,5-dimethoxyphenylimino)ethyl)phenol is a Schiff base synthesized by refluxing 2,5-dimethoxyaniline with 2'-hydroxyacetophenone in an ethanol solution. ijcpa.in The formation of the characteristic -C=N- imine bond is confirmed by the absence of NH and C=O absorption bands and the appearance of a new band around 1600 cm⁻¹ in the IR spectrum. researchgate.net The flexibility in choosing both the aniline and the carbonyl component allows for the synthesis of a vast library of Schiff bases with varied electronic and steric properties. researchgate.net

2,5-Dimethoxyaniline can undergo oxidative polymerization to form poly(2,5-dimethoxyaniline) (PDMOA), a conducting polymer with properties distinct from its parent, polyaniline. ias.ac.in The polymerization can be achieved through chemical methods, using an oxidant like ammonium (B1175870) persulfate in an acidic medium, or via electrochemical polymerization. ias.ac.inresearchgate.netresearchgate.net

The resulting homopolymer, PDMOA, exhibits significantly improved solubility in common organic solvents such as CHCl₃ and CH₂Cl₂ compared to unsubstituted polyaniline. ias.ac.in This enhanced processability is a key advantage for characterization and application. ias.ac.in Furthermore, 2,5-dimethoxyaniline can be copolymerized with aniline to create copolymers (PADMOA) with tailored properties. ias.ac.in The methoxy (B1213986) groups also contribute to the thermal stability of the polymer, possibly due to hydrogen bonding and cross-linking reactions. ias.ac.in These polymers have been investigated for applications in electrochromic devices, as they exhibit reversible color changes when transitioning between different oxidation states. researchgate.netscite.ai

Properties of Poly(2,5-dimethoxyaniline) and its Copolymers
PolymerSynthesis MethodKey PropertiesPotential ApplicationsReference
Poly(2,5-dimethoxyaniline) (PDMOA)Chemical or Electrochemical OxidationEnhanced solubility, Good thermal stability, ElectroactiveElectrochromic devices, Sensors ias.ac.inresearchgate.net
Poly(aniline-Co-2,5-dimethoxyaniline) (PADMOA)Chemical Co-polymerizationSoluble in NMP, DMF, DMSO; Tunable propertiesConducting polymer films ias.ac.in

Structure-Reactivity and Structure-Function Relationship Studies

Understanding the relationship between the molecular structure of this compound derivatives and their resulting chemical behavior is fundamental to designing new functional materials. The electronic and steric effects of substituents play a pivotal role in dictating the reactivity and properties of these compounds.

The substituents on the aniline ring profoundly influence the molecule's reactivity and function. The two methoxy groups (-OCH₃) at the 2- and 5-positions are strong electron-donating groups. This electron-donating nature increases the electron density on the aromatic ring, making it more susceptible to electrophilic substitution reactions. It also impacts the properties of polymers derived from this monomer; for instance, the electron-donating feature of the methoxy substituent affects the N1s binding energy in the XPS spectra of PDMOA. ias.ac.in

In polymerization, these methoxy groups enhance the solubility of the resulting polymer in organic solvents, a significant improvement over the intractable nature of unsubstituted polyaniline. ias.ac.in However, the presence of these groups can also lead to localization of polaronic charges, which may explain why the electrical conductivity of PDMOA is not exceptionally high despite high doping levels and a well-developed polaronic structure. ias.ac.in

In the context of Schiff base formation, substituents on the reacting aldehyde or ketone, as well as on the aniline ring itself, can modulate the properties of the final product. For example, studies on Schiff bases derived from 3,5-dimethoxyaniline (B133145) have shown that the presence of electron-donating groups, such as a hydroxyl group on the aldehyde-derived portion of the molecule, can enhance the antioxidant activity of the resulting compound. researchgate.net This highlights how electronic effects transmitted through the conjugated imine linkage can determine the functional properties of the derivative.

No Publicly Available Research on the Catalytic Performance of this compound Derivatives

Despite a comprehensive search of scientific literature, no specific research findings or data were identified concerning the correlation between the molecular structure of this compound derivatives and their catalytic performance. The requested topic appears to be outside the scope of currently published studies.

However, without direct studies on this compound derivatives, it is not possible to provide the detailed research findings or data tables as requested. The specific influence of the N-ethyl group in combination with the 2,5-dimethoxy substitution pattern on the catalytic properties of this class of compounds has not been documented in the available scientific literature. Therefore, an authoritative article on this precise subject cannot be generated at this time.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, molecular orbital energies, and distribution of electron density within N-Ethyl-2,5-dimethoxyaniline.

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of the electron-donating ethyl group on the nitrogen atom and the two methoxy (B1213986) groups on the benzene (B151609) ring would be expected to raise the energy of the HOMO compared to unsubstituted aniline (B41778). This, in turn, would likely decrease the HOMO-LUMO gap, suggesting a higher reactivity.

Table 1: Conceptual Reactivity Descriptors for Aniline and its Derivatives (Illustrative Values)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Aniline -5.50 1.50 7.00
N-Ethylaniline -5.30 1.45 6.75
2,5-Dimethoxyaniline (B66101) -5.25 1.55 6.80
This compound (Estimated) -5.10 1.50 6.60

Note: These are illustrative values based on general trends and not from specific calculations on this compound.

From these orbital energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions.

DFT calculations are instrumental in predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks observed in its infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure. For this compound, characteristic vibrational modes would include N-H stretching (if any secondary amine is present as an impurity), C-H stretching of the aromatic ring and the ethyl group, C-N stretching, and C-O stretching of the methoxy groups.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are highly valuable for assigning the signals in experimental NMR spectra and confirming the connectivity of the atoms in the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Conceptual)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H (Ethyl) Stretching 2850-2960
C-N (Aromatic) Stretching 1250-1350
C-O (Methoxy) Asymmetric Stretching 1200-1275
C-O (Methoxy) Symmetric Stretching 1000-1075

Note: These are general ranges and specific values would require dedicated DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.

A key aspect of reaction mechanism elucidation is the identification of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to:

Explore Conformational Space: The ethyl group and methoxy groups can rotate, leading to different conformations of the molecule. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Study Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other and with solvent molecules. MD simulations can model these interactions, providing insights into properties like solvation, diffusion, and the structure of the liquid or solid state.

QSAR (Quantitative Structure-Activity Relationship) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity, such as catalytic activity. While no specific QSAR studies focusing on the catalytic activity of this compound were found, the principles of QSAR can be applied to understand how structural modifications would affect its properties.

In a chemical context, a QSAR model for a series of aniline derivatives could be developed to predict a property like their effectiveness as a catalyst in a particular reaction. The model would use various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) calculated for each molecule to establish a mathematical relationship with the observed catalytic activity. For this compound, relevant descriptors would include the electronic parameters derived from DFT calculations, as well as descriptors that quantify the size and shape of the molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Aniline
N-Ethylaniline

Advanced Chemical Applications of N Ethyl 2,5 Dimethoxyaniline and Its Derivatives

Role as an Intermediate in Fine Chemical Synthesis

The chemical reactivity of N-Ethyl-2,5-dimethoxyaniline, particularly the nucleophilicity of the amino group and the electron-rich nature of the aromatic ring, allows for its use as a precursor in the synthesis of a variety of complex organic compounds.

This compound is a valuable precursor in the synthesis of specialized dyes, particularly azo dyes. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate such as a phenol (B47542) or another aniline (B41778) derivative. nairaproject.comunb.ca In this context, this compound can be diazotized to form a stable diazonium salt. This salt can then be coupled with various aromatic compounds to produce a wide range of azo dyes with distinct colors.

The presence of the N-ethyl and two methoxy (B1213986) groups on the aniline ring of this compound influences the properties of the resulting dyes. The electron-donating nature of these substituents enhances the electron density of the aromatic ring, which can affect the color, lightfastness, and solubility of the final dye molecule. For instance, related methoxyaniline derivatives are known to be important in the production of dyes and pigments. impactfactor.org

The general reaction scheme for the synthesis of an azo dye using this compound is as follows:

Diazotization: this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a suitable coupling component, which is typically an electron-rich aromatic compound like a phenol, naphthol, or another aniline derivative. This electrophilic aromatic substitution reaction yields the azo dye.

The specific color of the resulting dye can be fine-tuned by the choice of the coupling component, allowing for the creation of a diverse palette of colors for various applications, including textiles, printing, and coatings. The synthesis of azo dyes incorporating heterocyclic scaffolds from aniline derivatives has also been reported, suggesting a broader scope for the application of this compound in creating complex colorants. nih.gov

The structural framework of this compound makes it a potential precursor for the synthesis of advanced organic heterocycles. The amino group and the activated aromatic ring can participate in various cyclization reactions to form heterocyclic systems. While specific examples detailing the use of this compound in the synthesis of heterocycles are not extensively documented, the reactivity of similar aniline derivatives suggests its utility in this area. For instance, quinoid heterocycles, some of which exhibit biological activity, can be synthesized from precursors containing an anthraquinone (B42736) nucleus condensed with various cycles. ic.ac.uk

The amino group of this compound can act as a nucleophile in reactions with bifunctional electrophiles to form nitrogen-containing heterocycles. Furthermore, the methoxy groups can be demethylated to yield hydroxyl groups, which can then participate in cyclization reactions to form oxygen-containing heterocycles. The versatility of aniline derivatives in the synthesis of heterocyclic compounds is well-established, and this compound represents a promising starting material for the construction of novel and potentially bioactive heterocyclic molecules.

Applications in Catalysis and Analytical Chemistry

Derivatives of this compound have found significant applications in the fields of catalysis and analytical chemistry, particularly in the development of sensitive detection methods for various analytes.

A sulfonated derivative of this compound, specifically N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, has been utilized in a flow-injection method for the determination of Copper(II) ions. jst.go.jp This method is based on the catalytic effect of Copper(II) on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone with the this compound derivative in a micellar medium. jst.go.jp

The high sensitivity and selectivity of this assay make it suitable for the determination of trace amounts of copper in various samples. pontejournal.onlinemedcraveonline.comuni.educhemrevlett.com The principle of the assay involves the formation of a colored product, the absorbance of which is proportional to the concentration of Copper(II).

Table 1: Spectrophotometric Determination of Copper(II)

ReagentMethodWavelength (nm)Limit of Detection (LOD)
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyanilineFlow-Injection Analysis--
2,6-dithiol-4-methylphenol (DTMP) and 2,6-dithiol-4-ethylphenol (DTEP)Extractive Spectrophotometry629-6408.5-8.8 ng/mL
1-(2-Metoxiphenylamin)-3-metoksipropanthiol-2 (MPAMPT)Extractive Spectrophotometry605-

Data for DTMP, DTEP, and MPAMPT are provided for comparative context of spectrophotometric methods for copper detection.

Water-soluble derivatives of this compound, such as N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, serve as excellent hydrogen donors for the enzymatic photometric determination of hydrogen peroxide. jst.go.jpsemanticscholar.orgnbinno.com These compounds are used in conjunction with peroxidase to yield highly colored products upon oxidation by hydrogen peroxide. jst.go.jp

This reaction forms the basis of many clinical diagnostic assays for analytes that produce hydrogen peroxide through enzymatic reactions, such as glucose, cholesterol, and uric acid. The high molar absorptivity of the resulting dye and the stability of the reagent contribute to the sensitivity and accuracy of these assays.

Table 2: N-Ethyl-aniline Derivatives in Hydrogen Peroxide Determination

DerivativeApplicationKey Features
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium saltEnzymatic determination of H₂O₂High absorbance in the visible range, water-soluble. jst.go.jp
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)Oxidative chromogenic dye for colorimetric assaysVersatile molecular tool in biochemical and immunological applications. moleculardepot.com

Research Probes and Reagents in Chemical Biology

The structural core of this compound, with its electron-rich aromatic system, provides a foundation for the design of fluorescent probes and reagents for applications in chemical biology. nih.gov While direct applications of this compound as a biological probe are not extensively reported, its chemical properties make it an attractive scaffold for the development of such tools.

Small-molecule fluorescent probes are essential for visualizing and understanding complex biological processes. nih.goved.ac.uk The fluorescence properties of a molecule are often dictated by its electronic structure. The dimethoxy and N-ethyl substituents on the aniline ring of this compound can enhance its fluorescence quantum yield and modulate its emission wavelength.

By incorporating reactive functional groups or specific recognition motifs, derivatives of this compound could be transformed into probes for detecting specific biomolecules or ions, such as reactive nitrogen species. magtech.com.cnnih.govepa.gov For example, the amino group could be modified to react with specific cellular components, allowing for targeted labeling and imaging. The development of such probes would enable researchers to study biological systems with high spatial and temporal resolution.

Chemical Probes for Enzyme Interaction Studies

Derivatives of this compound have emerged as valuable tools in the study of enzyme interactions, particularly in the development of biosensors and the investigation of enzyme inhibition. The electrochemical and structural properties of these compounds can be tailored to create sensitive probes for monitoring enzymatic activity and for designing molecules that interact with specific enzyme active sites.

One significant application is in the fabrication of enzymatic biosensors. For instance, poly(2,5-dimethoxyaniline) (PDMA), a polymer derived from a related aniline, has been successfully employed as a matrix for immobilizing enzymes. In one study, glucose oxidase (GOx) was entrapped within a PDMA film. researchgate.net The resulting biosensor exhibited a rapid and linear amperometric response to glucose concentrations, demonstrating the polymer's suitability for creating stable and sensitive enzyme-based sensors. researchgate.netresearchgate.net The unique properties of the PDMA matrix facilitate efficient electron transfer, a critical factor in the performance of such biosensors. nih.gov

Furthermore, aniline derivatives have been investigated as potential enzyme inhibitors. A study on N-Benzyl-4-methoxyaniline derivatives revealed their inhibitory effects on the aldose reductase enzyme, with some compounds exhibiting high activity. nih.gov This line of research suggests that the structural scaffold of substituted anilines can be a promising starting point for designing novel enzyme inhibitors. nih.gov The ability of these compounds to interact with enzyme active sites is also being explored through molecular docking studies. nih.gov While direct studies on this compound as a chemical probe are not extensively documented, the research on its close derivatives highlights the potential of this class of compounds in enzyme interaction studies.

Application AreaDerivativeEnzyme StudiedKey Finding
BiosensorsPoly(2,5-dimethoxyaniline)Glucose OxidaseEffective matrix for enzyme immobilization, enabling sensitive glucose detection. researchgate.netresearchgate.net
Enzyme InhibitionN-Benzyl-4-methoxyaniline derivativesAldose ReductaseCertain derivatives show significant inhibitory activity. nih.gov
BiotransformationVarious aniline derivativesCytochrome P-450, Glutathione S-transferaseCan alter the activities of biotransformation enzymes. nih.gov
Enzyme InhibitionAminophenol derivativesCarbonic Anhydrase I and IIShowed inhibitory effects, though less potent than standard inhibitors. dergipark.org.tr

Functional Materials Development

The unique electronic and structural characteristics of this compound derivatives make them highly suitable for the development of a range of functional materials. These applications span from conducting polymers for electronics to materials for energy storage and photocatalytic systems.

Poly(2,5-dimethoxyaniline) (PDMA) and its copolymers have been extensively studied as conducting polymers with improved properties over the parent polyaniline (PANI). A key advantage of PDMA is its enhanced solubility in common organic solvents, which facilitates its processing and fabrication into films and devices. researchgate.net These polymers exhibit well-developed polaronic features and a high degree of conjugation, which are essential for their conductivity. researchgate.net

The introduction of substituents on the aniline ring, such as the methoxy groups in PDMA, can influence the polymer's electronic properties and interchain interactions. niscpr.res.in While substitution can sometimes suppress interchain coupling, it also allows for the fine-tuning of properties like solubility and processability. niscpr.res.innih.gov

PDMA has shown significant promise in sensor applications. For example, PDMA-modified glassy carbon electrodes have been used for the electrochemical detection of L- and D-glutamic acids, demonstrating the potential for creating chiral recognition platforms. researchgate.net The polymer's electrochromic properties, changing color in response to an applied electrical potential, also make it a candidate for use in electrochromic devices like smart windows and displays. scielo.brresearchgate.netscispace.comscite.ai The response time for these color changes can be very fast, often less than two seconds. scielo.brresearchgate.net

Polymer DerivativeKey PropertyApplication
Poly(2,5-dimethoxyaniline) (PDMA)Improved solubilityProcessable conducting polymer films researchgate.net
PDMAElectrochromismElectrochromic devices (smart windows, displays) scielo.brresearchgate.netscispace.comscite.ai
PDMA-modified electrodeChiral recognitionSensor for L- and D-glutamic acids researchgate.net
Dye-substituted polyanilinesEnhanced conductivityConducting materials with antimicrobial properties tandfonline.com

Derivatives of dimethoxyaniline are also being explored for their potential in energy storage devices, particularly supercapacitors. A composite material made of poly-2,5-dihydroxyaniline (PDHA), which can be produced by hydrolyzing PDMA, and activated carbon has shown excellent performance as a supercapacitor electrode. scientific.netresearchgate.net This composite electrode exhibited a high specific capacitance and good cycling stability. scientific.net The presence of the hydroquinone (B1673460) units in PDHA is believed to enhance the capacitance of the material. researchgate.net

The development of asymmetric capacitors using PDHA/AC as the positive electrode and pure activated carbon as the negative electrode has demonstrated the potential for achieving high specific energy, making these materials promising for advanced energy storage applications. researchgate.net

Polyaniline and its derivatives are increasingly being used in photocatalytic systems, often as part of a composite material, for applications such as the degradation of organic pollutants. metall-mater-data.comresearchgate.net While pure PANI has some photocatalytic activity, its efficiency can be significantly enhanced by combining it with semiconductors like TiO2 or ZnO. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly Processes

The self-assembly of aniline derivatives and their resulting supramolecular structures are of great interest in materials science for creating ordered nanostructures with specific functions. The chemical oxidative polymerization of aniline itself can be considered an in-situ self-assembly process, leading to various morphologies such as nanoparticles, nanofibers, and nanotubes. chemicalpapers.com The nature of the oligomeric species formed during the initial stages of polymerization plays a crucial role in determining the final supramolecular structure of the polyaniline. chemicalpapers.comsemanticscholar.orgresearchgate.net

In the case of poly(2,5-dimethoxyaniline), highly crystalline nanoplates have been synthesized using a soft-template method. researchgate.net This process involves the self-assembly of a complex formed between the 2,5-dimethoxyaniline (B66101) monomer and a dopant, such as poly(styrenesulfonate), which then acts as a template for the polymerization, leading to the formation of plate-like morphologies. researchgate.net The ability to control the self-assembly process by choosing the appropriate dopant and reaction conditions opens up possibilities for creating a variety of nanostructures. researchgate.net

The study of aniline-phenol recognition has also provided insights into the supramolecular synthons that can be formed. nih.gov These studies demonstrate how hydrogen bonding and π-π stacking interactions can be utilized to create well-defined, extended supramolecular structures. nih.gov Such principles of molecular recognition and self-assembly are fundamental to the bottom-up fabrication of functional materials.

Future Research Directions and Innovations

Development of Novel Synthetic Methodologies with Enhanced Selectivity

Future research in the synthesis of N-Ethyl-2,5-dimethoxyaniline is geared towards developing more efficient and selective catalytic systems. A key area of focus is the N-alkylation of anilines using alcohols, which are environmentally benign alkylating agents that produce water as the only byproduct. researchgate.net Current methods often require high temperatures and pressures, and selectivity can be an issue, leading to mixtures of mono- and di-alkylated products. tsijournals.comorganic-chemistry.org

Innovations are anticipated in the realm of homogeneous and heterogeneous catalysis. For instance, nickel-catalyzed transfer hydrogenation presents a promising route for the N-alkylation of anilines using ethanol (B145695), avoiding the need for pressurized hydrogen. rsc.org Similarly, iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands have shown high efficacy in the N-alkylation and N-methylation of amines with alcohols. nih.gov The development of catalysts that operate under milder conditions with lower catalyst loadings would represent a significant advancement. researchgate.net Research into catalyst systems like Pd/C/Zn, which can activate alcohols for N-alkylation through a hydrogen autotransfer process, also shows potential for one-pot syntheses from quinoline (B57606) precursors. researchgate.net

Future methodologies will likely focus on achieving high chemoselectivity, particularly for mono-N-ethylation, which can be challenging. researchgate.net The table below summarizes various catalytic approaches for N-alkylation, highlighting the trend towards more sustainable and efficient processes.

Catalyst SystemAlkylating AgentKey Features
Homogeneous Nickel CompoundsEthanolAchieves N-alkylation via transfer hydrogenation without pressurized H₂. rsc.org
Copper-ChromiteAlcoholsActs under lower pressure and temperature conditions. tsijournals.com
NHC-Ir(III) & NHC-Ru(II) ComplexesAlcohols (e.g., Methanol, Benzyl alcohol)Effective for N-alkylation and N-methylation with a green chemistry approach. nih.gov
Pd/C/ZnAlcoholsEnables transfer hydrogenation and N-alkylation in a one-pot process. researchgate.net
Cobalt(II) ComplexesAlcoholsHigh chemoselectivity for N-alkylation via a hydrogen-borrowing mechanism. organic-chemistry.org

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond synthesis, future research will delve into the novel reactivity of this compound to unlock new transformation pathways. A significant area of exploration is the selective C–H functionalization of aniline (B41778) derivatives at positions other than the ortho- position. acs.org While directing groups on the nitrogen atom typically favor ortho-functionalization, new ligand and catalyst developments are enabling remote C-H activation. For example, a Pd/S,O-ligand based catalyst has been shown to promote highly efficient para-selective C–H olefination of aniline derivatives under mild conditions. acs.org Applying such methodologies to this compound could yield novel structures with unique electronic and steric properties.

The electronic nature of the dimethoxy-substituted ring and the N-ethyl group could also be exploited in cycloaddition reactions or cascade reactions to build complex heterocyclic scaffolds. Rhodium-catalyzed C-H activation, for instance, has been used to synthesize isoquinolines and N-polycyclic aromatic hydrocarbons from aryl ketones in one-pot procedures. hbni.ac.in Investigating analogous transformations starting from this compound could lead to new classes of functional molecules. Furthermore, exploring its potential in polymerization reactions to form novel materials, such as poly[N,N-(phenylamino)disulfides], opens another avenue for unconventional transformations. acs.org

Rational Design of this compound-Based Functional Materials

The rational design of functional materials derived from this compound is a promising frontier, particularly in the field of conducting polymers. Polyaniline (PANI) is a well-studied conducting polymer, but its poor solubility in common organic solvents limits its processability. nih.govmaterialsciencejournal.org Introducing substituents onto the aniline monomer, such as alkoxy groups, can improve solubility. nih.govmaterialsciencejournal.org N-alkylation is another effective strategy to enhance the solubility and processability of polyanilines. researchgate.netresearchgate.netacs.org

Therefore, this compound is an ideal candidate as a monomer for creating soluble and processable conducting polymers. The presence of the two methoxy (B1213986) groups and the N-ethyl group is expected to increase the flexibility of the polymer chain and reduce inter-chain interactions, thereby improving solubility. nih.govresearchgate.net Future research will focus on polymerizing this monomer and its copolymers to tailor specific properties like electrical conductivity, electroactivity, and thermal stability. These materials could find applications in electrochromic devices, sensors, and as anticorrosion coatings. researchgate.net The N-alkylation has been shown to improve the dispersion of polyaniline fillers in epoxy coatings, leading to enhanced corrosion protection. researchgate.net

PropertyEffect of N-Alkylation on PolyanilineEffect of Alkoxy Substitution on Polyaniline
Solubility Significantly improved in common organic solvents. researchgate.netresearchgate.netImproved in polar solvents. nih.gov
Processability Enhanced due to increased solubility. materialsciencejournal.orgEnhanced.
Conductivity Generally decreases due to steric hindrance and disruption of conjugation. nih.govDecreases due to electronic effects and steric hindrance. nih.gov
Adhesion/Compatibility Improved compatibility with polymer matrices (e.g., epoxy). researchgate.netCan be improved.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of compounds like this compound and its derivatives. mdpi.com These computational tools can analyze vast datasets to predict reaction outcomes, suggest optimal synthesis conditions, and even design novel molecules with desired properties. patsnap.combeilstein-journals.orgscitechdaily.com

In the context of synthesis, ML algorithms can optimize reaction conditions such as temperature, solvent, and catalyst choice with minimal experimental data, accelerating the development of efficient synthetic routes. beilstein-journals.orgduke.edubohrium.com For instance, active learning models can iteratively suggest experiments that will most effectively improve reaction yield or selectivity, reducing the number of required lab experiments. duke.edunih.gov

For materials science applications, ML can predict the properties of polymers based on their monomer structure. arxiv.orgmdpi.com By inputting the structure of this compound, algorithms could predict the conductivity, solubility, and thermal stability of the resulting polymer. arxiv.org This predictive power enables high-throughput virtual screening of potential monomers and copolymers, guiding experimental efforts towards the most promising candidates for specific applications. sci-hub.seacs.org AI models, such as generative adversarial networks (GANs), can also be used to design entirely new aniline derivatives with tailored functional properties for applications in medicinal chemistry or materials science. scitechdaily.commdpi.comnih.gov

Contributions to Sustainable Chemistry and Green Manufacturing Processes

Future research on this compound will be heavily influenced by the principles of sustainable chemistry and green manufacturing. A primary goal is to replace traditional, energy-intensive production methods with more environmentally benign alternatives. coherentmarketinsights.comchemistryworld.com This includes the use of renewable raw materials and greener catalytic processes. coherentmarketinsights.com

One significant area of innovation is the use of biocatalysis. Enzymes such as nitroreductases offer a sustainable route for synthesizing anilines from nitroaromatic compounds, operating at room temperature in aqueous buffers and eliminating the need for high-pressure hydrogen and precious-metal catalysts. worktribe.com Biocatalysis is also being explored for the synthesis of amines, offering a green alternative to conventional chemical methods. scispace.comresearchgate.netmdpi.com The development of industrial fermentation processes to produce bio-based aromatic compounds, such as aniline derivatives from non-food sugars, represents a major step towards decarbonizing chemical manufacturing. pili.bio

In addition to biocatalysis, research into greener chemical syntheses is ongoing. This includes developing catalytic systems that use abundant, non-toxic metals and operate under milder conditions. nih.govsemanticscholar.org The "hydrogen borrowing" or "transfer hydrogenation" methodology, which uses alcohols as both the solvent and alkylating agent, is a prime example of an atom-economic and sustainable process for N-alkylation, producing only water as a byproduct. researchgate.netnih.gov The photochemical reduction of nitrobenzene (B124822) to aniline is another green synthesis route that can occur at room temperature. kau.edu.sa These approaches will be crucial in reducing the environmental footprint associated with the production of this compound and related compounds.

Q & A

Q. What are the standard laboratory synthesis protocols for N-Ethyl-2,5-dimethoxyaniline, and how can structural confirmation be achieved?

Methodological Answer: this compound can be synthesized via nucleophilic substitution, where an ethyl group is introduced to 2,5-dimethoxyaniline using ethylating agents (e.g., ethyl halides). A typical procedure involves reacting 2,5-dimethoxyaniline with ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Post-synthesis, purification via column chromatography (using ethyl acetate/hexane gradients) ensures removal of unreacted starting materials. Structural confirmation requires 1H-NMR (key signals: ethyl group –CH₂– at δ 1.2–1.4 ppm; aromatic protons at δ 6.5–7.0 ppm), 13C-NMR (methoxy carbons at δ 55–60 ppm), and mass spectrometry (molecular ion peak at m/z = 195.2) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H-NMR : Focus on the ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 3.3–3.5 ppm), aromatic protons (δ 6.5–7.0 ppm), and methoxy singlet (δ 3.7–3.9 ppm) .
  • IR Spectroscopy : Confirm methoxy (C–O stretch at 1250–1050 cm⁻¹) and amine (N–H stretch at 3300–3500 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₀H₁₅NO₂) with exact mass (195.1134 g/mol) .
  • TLC : Monitor reaction progress using a 9:1 dichloromethane/ethyl acetate solvent system .

Advanced Research Questions

Q. How can researchers optimize the alkylation step in the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Use DMF or acetonitrile for better solubility of intermediates .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Purification : Employ gradient column chromatography (silica gel, hexane → ethyl acetate) to isolate the product from by-products like diethylated derivatives .
  • Yield Monitoring : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of ethyl bromide to aniline) .

Q. What strategies are recommended for analyzing conflicting biological activity data observed in different assay systems for this compound derivatives?

Methodological Answer:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays) to rule out assay-specific artifacts .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify structural motifs critical for target interaction .
  • Dose-Response Curves : Generate IC₅₀ values across multiple concentrations to assess potency variability .
  • Metabolite Screening : Use LC-MS/MS to detect potential metabolites that might interfere with activity .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, serum content) in assay conditions .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, ethyl → propyl) and assess impact on activity .
  • Biological Profiling : Screen analogs against a panel of targets (e.g., GPCRs, kinases) to identify selectivity trends .
  • QSAR Modeling : Use software like Schrödinger’s QikProp to correlate logP, polar surface area, and hydrogen-bond donors with activity .
  • Crystallography : Co-crystallize active derivatives with target proteins (e.g., enzymes) to visualize binding interactions .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, pH) .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry .
  • Peer Consultation : Cross-reference with databases like PubChem or Ashford’s Dictionary for industrial-grade data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.